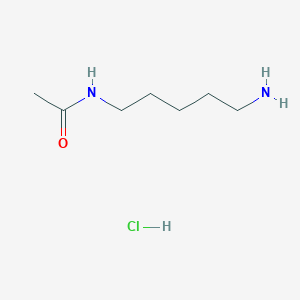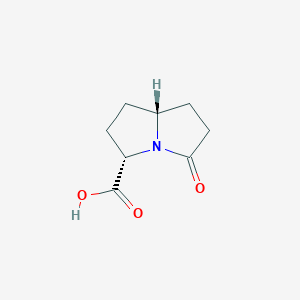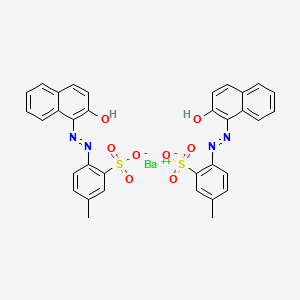
N-(5-Aminopentyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-Aminopentyl)acetamide hydrochloride”, also known as “Monoacetylcadaverine” or “N-Acetylcadaverine”, is the acetylated form of the polyamine cadaverine . Polyamine is a small organic polycation composed of a hydrocarbon backbone with multiple amino groups which ubiquitously exists in all living organisms from bacteria to higher animals .
Molecular Structure Analysis
The molecular formula of “N-(5-Aminopentyl)acetamide hydrochloride” is C7H17ClN2O, and its molecular weight is 180.68 . The structure of the compound includes a hydrocarbon backbone with multiple amino groups .Physical And Chemical Properties Analysis
“N-(5-Aminopentyl)acetamide hydrochloride” appears as a liquid that is colorless to light yellow . It is soluble in DMSO . The compound has a molecular weight of 144.21 .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity : A study by Werbel et al. (1986) involved the synthesis of a series of compounds similar to N-(5-Aminopentyl)acetamide hydrochloride, demonstrating significant antimalarial potency against Plasmodium berghei in mice. This research suggests potential applications in antimalarial drug development (Werbel et al., 1986).
Intermediate for Antimalarial Drugs : Research by Magadum and Yadav (2018) on N-(2-Hydroxyphenyl)acetamide, a related compound, identifies it as an intermediate in the natural synthesis of antimalarial drugs. This study emphasizes the role of similar compounds in drug synthesis (Magadum & Yadav, 2018).
Reactions with Acetyl Chloride : A study by Okada et al. (1970) discusses the reaction of aziridines, which have structural similarities to N-(5-Aminopentyl)acetamide hydrochloride, with acetyl chloride, resulting in various acetamide derivatives. This highlights its potential utility in chemical synthesis (Okada, Takahama & Sudo, 1970).
Synthesis of Novel Compounds : Yu et al. (2014) synthesized novel compounds similar to N-(5-Aminopentyl)acetamide hydrochloride, suggesting its relevance in creating new chemical entities with potential pharmacological activities (Yu et al., 2014).
Formation in Interstellar Medium : A study by Foo et al. (2018) explores the formation of acetamide in the interstellar medium, providing insight into the astrochemical significance of similar compounds (Foo et al., 2018).
Biomarker for Cancer : Abdel-monem and Ohno (1977) identified N-(5-Aminopentyl)acetamide and related compounds in human urine, suggesting their potential as biomarkers for cancer (Abdel-monem & Ohno, 1977).
Wirkmechanismus
“N-(5-Aminopentyl)acetamide hydrochloride” is involved in a wide variety of cytoplasmic reactions such as DNA replication and protein synthesis, and is essential for proper growth and proliferation of organisms . Cadaverine, from which “N-(5-Aminopentyl)acetamide hydrochloride” is derived, is produced through the action of basic amino acid decarboxylases and is found associated with the outer membrane .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(5-aminopentyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(10)9-6-4-2-3-5-8;/h2-6,8H2,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRVIMPWXPUYLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Aminopentyl)acetamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





